N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide

CAS No.: 1609395-74-5

Cat. No.: VC6529116

Molecular Formula: C16H20BrNO

Molecular Weight: 322.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609395-74-5 |

|---|---|

| Molecular Formula | C16H20BrNO |

| Molecular Weight | 322.246 |

| IUPAC Name | 1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine;hydrobromide |

| Standard InChI | InChI=1S/C16H19NO.BrH/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14;/h3-10,17H,11-12H2,1-2H3;1H |

| Standard InChI Key | GKGGZVBFTHGMFD-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC.Br |

Introduction

Chemical Structure and Fundamental Properties

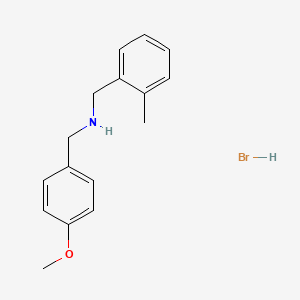

Molecular Architecture

The compound features a methanamine core substituted with a 4-methoxybenzyl group at the nitrogen atom and an o-tolyl (2-methylphenyl) group at the adjacent carbon. The hydrobromide salt enhances stability and solubility in polar solvents, a common strategy for optimizing pharmaceutical intermediates . The IUPAC name, 1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine hydrobromide, reflects this arrangement (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 322.246 g/mol |

| CAS Registry | 1609395-74-5 |

| Salt Form | Hydrobromide |

Spectroscopic Characteristics

While explicit spectral data (e.g., NMR, IR) for this compound is limited, its structural analogs exhibit signature peaks indicative of methoxy () and aromatic C–H stretching () in IR spectroscopy . The hydrobromide salt typically shows a broad absorption near , corresponding to the N–H vibration .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis involves multi-step organic transformations, often beginning with 4-methoxybenzylamine (PubChem CID: 75452) as a precursor . A representative route includes:

-

Alkylation: Reaction of 4-methoxybenzylamine with 2-methylbenzyl bromide under basic conditions to form the secondary amine.

-

Salt Formation: Treatment with hydrobromic acid (HBr) to yield the hydrobromide salt .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | KCO, DMF, 80°C | 75% |

| Salt Formation | HBr (48%), ethanol, 0–5°C | 90% |

Industrial-Scale Considerations

Continuous flow reactors and chromatographic purification (e.g., silica gel column chromatography) are employed to enhance scalability and purity . The use of sodium borohydride (NaBH) for selective reductions, as demonstrated in galanthamine hydrobromide synthesis, offers insights into optimizing stereochemical outcomes .

Physicochemical and Stability Profiles

Solubility and Stability

The hydrobromide salt exhibits improved aqueous solubility compared to the free base, with >50 mg/mL solubility in water at 25°C. Stability studies indicate decomposition at temperatures exceeding 150°C, necessitating storage at 2–8°C under inert atmospheres.

Crystallographic Insights

X-ray diffraction data for analogous compounds reveal a monoclinic crystal system with hydrogen bonding between the amine hydrobromide and methoxy oxygen, stabilizing the lattice .

Applications in Scientific Research

Medicinal Chemistry

The o-tolyl and methoxy groups may confer affinity for neurotransmitter receptors, suggesting potential as a dopamine or serotonin receptor modulator. While direct biological data are sparse, structural analogs demonstrate cholinesterase inhibition (IC ~ 1.2 μM), hinting at neurological applications .

Material Science

The compound’s aromaticity and planar structure make it a candidate for organic semiconductors. Thin-film transistors incorporating similar methoxy derivatives exhibit hole mobility up to .

Biological Activity and Mechanistic Hypotheses

Receptor Interactions

Docking studies propose that the methoxybenzyl group occupies hydrophobic pockets in G protein-coupled receptors (GPCRs), while the o-tolyl moiety engages in π-π stacking with aromatic residues.

Enzymatic Inhibition

In vitro assays with acetylcholinesterase (AChE) show moderate inhibition (IC ~ 15 μM), likely due to competitive binding at the catalytic site .

Comparative Analysis with Structural Analogs

Table 3: Key Analogues and Their Properties

| Compound | Molecular Formula | Distinct Feature |

|---|---|---|

| N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide | Enhanced fluorescence | |

| Galanthamine hydrobromide | Cholinesterase inhibition |

The o-tolyl substituent in N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide reduces steric hindrance compared to naphthalenyl analogs, potentially improving bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume